

Application Notes & Protocols: 2-Ethynyl-1,3-difluorobenzene as a Versatile Synthone

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Compound of Interest

Compound Name: 2-Ethynyl-1,3-difluorobenzene

Cat. No.: B1521100

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Introduction: The Strategic Advantage of Fluorine and Acetylene

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of specific functional groups can profoundly influence the properties of a target molecule. **2-Ethynyl-1,3-difluorobenzene** emerges as a preeminent building block, offering a unique convergence of two highly valuable functionalities: a terminal alkyne and a difluorinated aromatic ring.

The 1,3-difluoro substitution pattern on the benzene ring is not merely an inert scaffold. The high electronegativity and small atomic radius of fluorine atoms can significantly alter the electronic properties of the ring, enhance metabolic stability by blocking sites of oxidative metabolism, and improve binding affinity to biological targets through favorable electrostatic interactions.[1][2] The terminal ethynyl group, a linear and sterically unobtrusive moiety, serves as a versatile handle for a host of powerful synthetic transformations.[3] Its reactivity is central to the construction of complex molecular architectures through reliable carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides an in-depth exploration of **2-Ethynyl-1,3-difluorobenzene** as a synthetic building block. It moves beyond simple procedural descriptions to explain the underlying principles of its application, offering detailed, field-tested protocols for its most critical transformations: Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its effective and safe use in the laboratory.

Property	Value	Source
CAS Number	381723-16-6	[4][5]
Molecular Formula	C ₈ H ₄ F ₂	[4][5]
Molecular Weight	138.11 g/mol	[4][5]
IUPAC Name	2-ethynyl-1,3-difluorobenzene	[4]
SMILES	<chem>C#CC1=C(C=CC=C1F)F</chem>	[4][5]
Purity	≥98% (Typical)	[5]
Storage	4°C, stored under nitrogen	[5]

GHS Hazard Statement Summary: This compound is classified as a highly flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[4]

Application I: Sonogashira Cross-Coupling Reactions

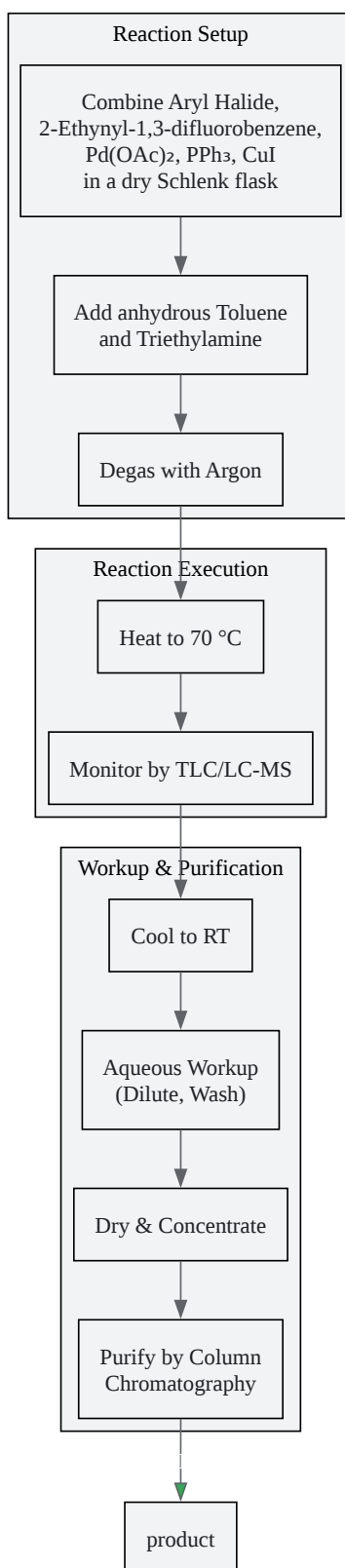
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and a mild base.[6] **2-Ethynyl-1,3-difluorobenzene** is an excellent substrate for this transformation, allowing for the direct linkage of the difluorophenylacetylene unit to a wide variety of molecular scaffolds. This reaction is particularly crucial in the synthesis of complex pharmaceutical intermediates and conjugated organic materials.[7][8][9]

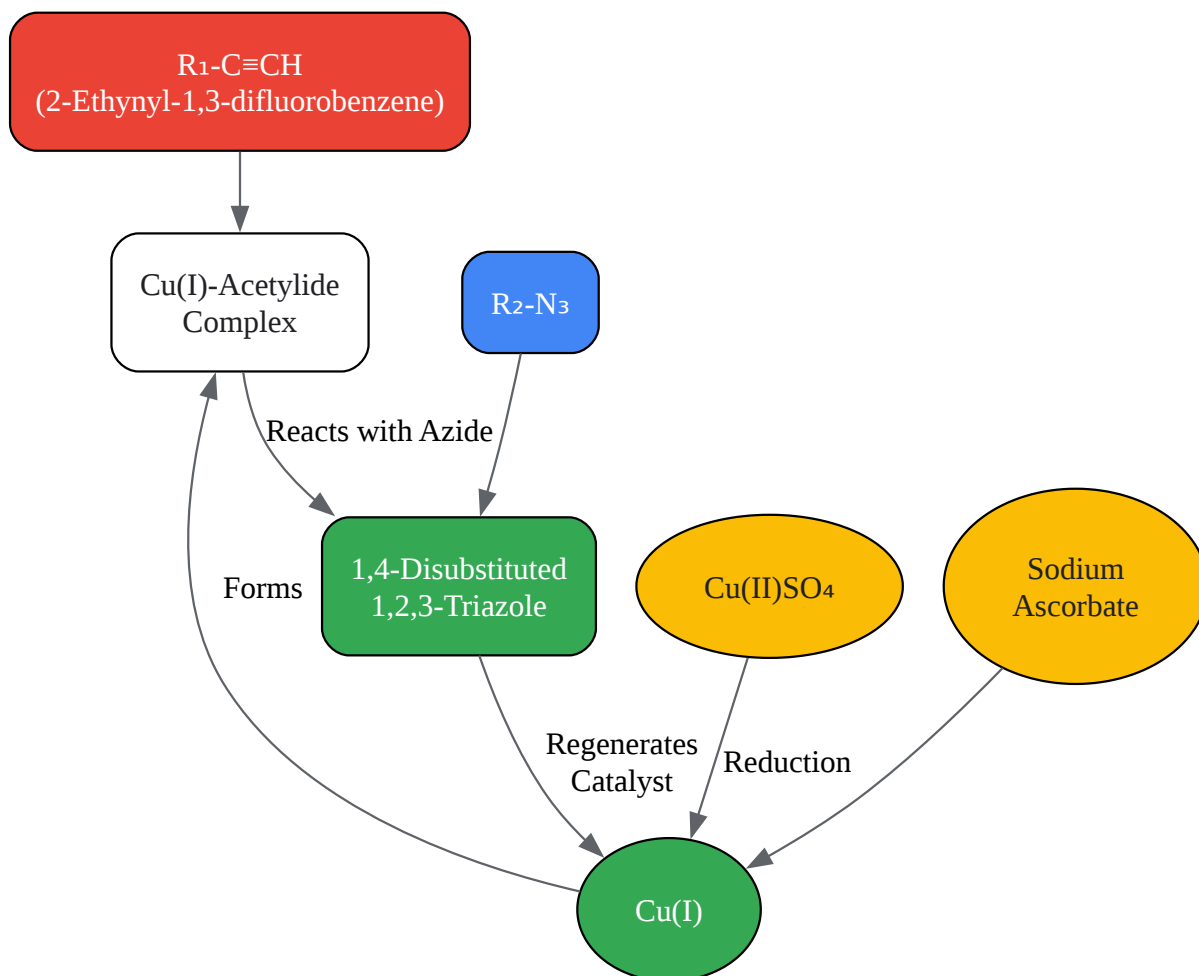
Causality in Protocol Design:

The choice of catalyst, base, and solvent is critical for a successful Sonogashira coupling.

- **Catalyst System:** A palladium(0) species is the active catalyst. It can be generated in situ from a palladium(II) precursor like $\text{Pd}(\text{OAc})_2$ through reduction by a phosphine ligand (e.g., PPh_3).^[6] The copper(I) iodide co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive nucleophile for the transmetalation step in the palladium catalytic cycle, thereby increasing the reaction rate.^[6]
- **Base:** An amine base, such as triethylamine (TEA), is typically used. It serves a dual purpose: to neutralize the hydrogen halide byproduct generated during the reaction and to act as the solvent.
- **Solvent:** Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions. Toluene is a common choice for its ability to dissolve organic substrates and its suitable boiling point for reactions requiring heat.

Workflow: Sonogashira Coupling





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